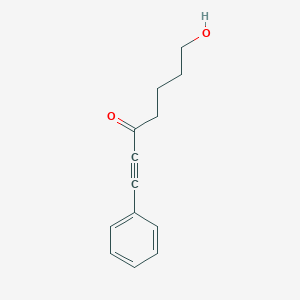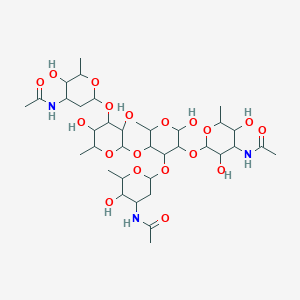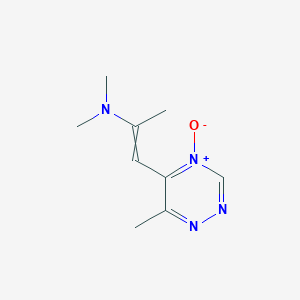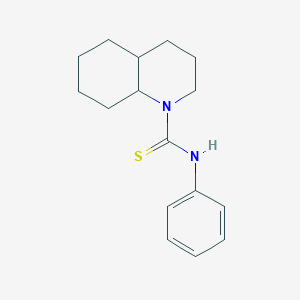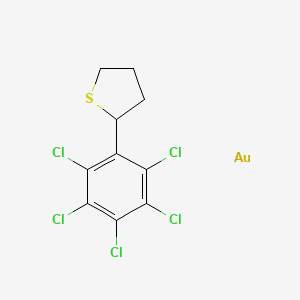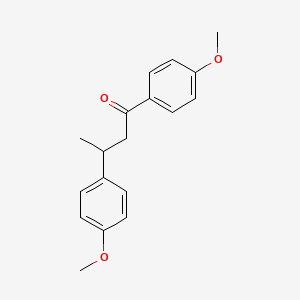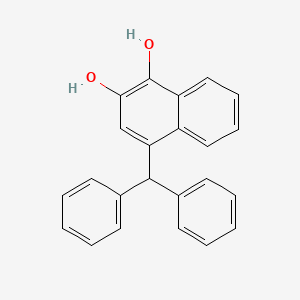
4-(Diphenylmethyl)naphthalene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diphenylmethyl)naphthalene-1,2-diol is an organic compound with a complex structure that includes a naphthalene ring substituted with a diphenylmethyl group and two hydroxyl groups at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)naphthalene-1,2-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalene with diphenylmethanol, followed by oxidation to introduce the hydroxyl groups at the 1 and 2 positions. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions
4-(Diphenylmethyl)naphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid in the presence of catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene ring .
科学研究应用
4-(Diphenylmethyl)naphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-(Diphenylmethyl)naphthalene-1,2-diol involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1,4-Dihydroxynaphthalene: Similar structure but lacks the diphenylmethyl group.
Naphthalene-1,2-diol: Similar but without the diphenylmethyl substitution.
Diphenylmethanol: Contains the diphenylmethyl group but lacks the naphthalene ring .
Uniqueness
4-(Diphenylmethyl)naphthalene-1,2-diol is unique due to the presence of both the naphthalene ring and the diphenylmethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
72261-61-1 |
|---|---|
分子式 |
C23H18O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-benzhydrylnaphthalene-1,2-diol |
InChI |
InChI=1S/C23H18O2/c24-21-15-20(18-13-7-8-14-19(18)23(21)25)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,22,24-25H |
InChI 键 |
XVDBIBLYJRSWST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=C(C4=CC=CC=C43)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




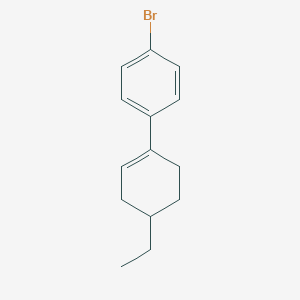
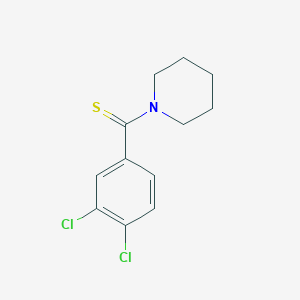
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
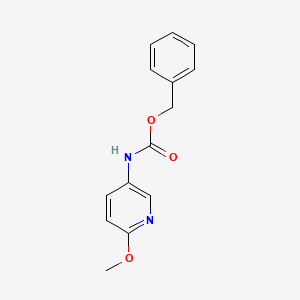
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

